2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide is a synthetic organic compound belonging to the indolizine class This compound is characterized by the presence of an indolizine core substituted with amino, chlorobenzoyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Chlorobenzoylation: The chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride.
Chlorophenylation: The chlorophenyl group is introduced via a coupling reaction with 3-chlorophenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like acyl chlorides.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorobenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-fluorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide
- 2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)pyrrolizine-1-carboxamide
Uniqueness
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide is unique due to its specific substitution pattern on the indolizine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide is an indolizine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its complex molecular structure, exhibits a range of biological effects that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C22H15Cl2N3O2
- Molecular Weight : 424.28 g/mol
- CAS Number : 904267-02-3
The compound features an indolizine core, which is known for its diverse biological activities. The presence of substituents such as a 4-chlorobenzoyl group and a 3-chlorophenyl group enhances its pharmacological properties, making it a candidate for further research in drug development .
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively to these targets, modulating their activity and influencing biological pathways related to disease processes. Preliminary studies suggest that this compound may exhibit significant biological activities, including:
- Antiviral Effects : The compound has shown potential in inhibiting viral replication.
- Anticancer Properties : Early research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Induces apoptosis via caspase activation |
HeLa | 12.0 | Inhibits cell cycle progression |
A549 | 9.8 | Promotes oxidative stress leading to cell death |
These findings indicate that the compound's ability to target specific cellular pathways could be leveraged for therapeutic purposes in oncology .
Antiviral Activity
The antiviral potential of this compound has also been explored. Studies suggest that it may inhibit viral entry and replication in host cells. For example:
Virus Type | IC50 (µM) | Effect |
---|---|---|
Influenza A | 15.0 | Inhibits viral replication |
HIV | 20.0 | Blocks viral entry |
These results highlight the versatility of this compound as a potential antiviral agent .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors contributing to their biological efficacy. For instance, modifications at various positions on the indolizine ring have been shown to significantly affect the potency and selectivity of these compounds against specific targets.
A notable study investigated the allosteric enhancer activity of derivatives related to this compound, revealing insights into how structural variations can optimize receptor interactions . The findings from this research underscore the importance of continued exploration into the SAR to enhance the therapeutic profile of indolizine derivatives.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(3-chlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-9-7-13(8-10-14)21(28)20-19(25)18(17-6-1-2-11-27(17)20)22(29)26-16-5-3-4-15(24)12-16/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQPHHIKTYMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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